5,5,5-trifluoronorvaline

Description

The exact mass of the compound 2-Amino-5,5,5-trifluoropentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76293. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,5,5-trifluoronorvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5,5-trifluoronorvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5,5,5-trifluoropentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZIDWVKLDWBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950040 |

Source

|

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-80-2, 27322-15-2 |

Source

|

| Record name | 2365-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5,5-Trifluoronorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoro-DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of 5,5,5-Trifluoronorvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoronorvaline is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethyl group (CF3) into the side chain of norvaline can profoundly alter the parent amino acid's physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action in peptide-based therapeutics and small molecule drugs. The asymmetric synthesis of 5,5,5-trifluoronorvaline, yielding a single enantiomer, is crucial as the biological activity of chiral molecules is often stereospecific. This technical guide provides an in-depth overview of a key methodology for the enantioselective synthesis of this valuable fluorinated amino acid.

Core Synthetic Strategy: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent

A robust and widely applicable method for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of a chiral glycine enolate equivalent. This strategy utilizes a chiral auxiliary to control the stereochemical outcome of the alkylation reaction, which introduces the desired side chain. One of the most effective implementations of this approach involves the use of a pseudoephedrine-derived glycinamide, which forms a chiral enolate that reacts with high diastereoselectivity.

The logical workflow for this synthetic approach is outlined below:

Caption: Workflow for the enantioselective synthesis of 5,5,5-trifluoronorvaline.

Experimental Protocols

Synthesis of (1R,2S)-N-(Chloroacetyl)-pseudoephedrine

To a solution of (1R,2S)-(-)-pseudoephedrine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (CH2Cl2) at 0 °C is added triethylamine (Et3N, 1.1 equivalents). Chloroacetyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

Synthesis of (1R,2S)-Pseudoephedrine Glycinamide

The crude (1R,2S)-N-(chloroacetyl)-pseudoephedrine is dissolved in a solution of aqueous ammonia and heated to effect the substitution of the chloride with an amino group. After cooling, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to afford the chiral auxiliary, (1R,2S)-pseudoephedrine glycinamide.

Diastereoselective Alkylation

To a solution of (1R,2S)-pseudoephedrine glycinamide (1 equivalent) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, typically n-butyllithium (n-BuLi, 2.2 equivalents), dropwise. The resulting enolate solution is stirred at -78 °C for 1 hour. A solution of 1-iodo-3,3,3-trifluoropropane (1.2 equivalents) in THF is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl), and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

Hydrolysis and Purification

The crude alkylated product is subjected to acidic hydrolysis, for instance, by refluxing in a mixture of concentrated hydrochloric acid (HCl) and an organic co-solvent. This step cleaves the chiral auxiliary, which can be recovered, and liberates the desired amino acid. After removal of the solvent, the crude 5,5,5-trifluoronorvaline is purified, often by ion-exchange chromatography, to yield the enantiomerically pure product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the enantioselective synthesis of 5,5,5-trifluoronorvaline via the pseudoephedrine glycinamide alkylation method.

| Step | Reactants | Product | Yield (%) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) |

| Alkylation | (1R,2S)-Pseudoephedrine glycinamide, 1-iodo-3,3,3-trifluoropropane | Alkylated pseudoephedrine glycinamide | 85-95 | >95% de |

| Hydrolysis & Isolation | Alkylated pseudoephedrine glycinamide, HCl | (S)-5,5,5-Trifluoronorvaline | 70-85 | >98% ee |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate. The pseudoephedrine auxiliary creates a rigid chelated structure upon deprotonation, effectively shielding one face of the enolate from the incoming electrophile.

Caption: Control of stereochemistry in the alkylation step.

Conclusion

The diastereoselective alkylation of a pseudoephedrine-derived glycinamide provides a reliable and highly stereocontrolled route to enantiopure 5,5,5-trifluoronorvaline. The methodology is characterized by high yields and excellent stereoselectivity, and the chiral auxiliary can be recovered and reused. This makes it an attractive strategy for the synthesis of this and other structurally related fluorinated amino acids for applications in drug discovery and development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists working in this area.

An In-Depth Technical Guide to 5,5,5-Trifluoronorvaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5,5,5-trifluoronorvaline, a fluorinated analog of the proteinogenic amino acid norvaline. The incorporation of fluorine atoms can significantly alter the physicochemical and biological properties of amino acids, making them valuable tools in drug discovery and chemical biology. This document summarizes the available data on 5,5,5-trifluoronorvaline, including its chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

5,5,5-Trifluoronorvaline is a non-proteinogenic amino acid. There appears to be some ambiguity in the literature regarding its definitive CAS number, with both 2365-80-2 and 23809-57-6 being associated with the compound.[1][2] This may be due to different stereoisomers or salt forms. For the purpose of this guide, both numbers are acknowledged. The fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₃NO₂ | [1] |

| Molecular Weight | 171.12 g/mol | [1] |

| CAS Number | 2365-80-2 / 23809-57-6 | [1][2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 5,5,5-trifluoronorvaline. While a complete set of spectra for this specific compound is not publicly available, general principles of NMR and mass spectrometry for fluorinated organic molecules can be applied for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the alpha-proton, and the protons on the beta and gamma carbons of the norvaline backbone. The coupling of these protons with the fluorine atoms on the terminal methyl group would likely result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals for the carbon atoms. The chemical shift of the carbon atom bonded to the fluorine atoms (C5) would be significantly affected by the fluorine atoms, appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 5,5,5-trifluoronorvaline, a single signal, likely a triplet due to coupling with the gamma-protons, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.[3]

Mass Spectrometry (MS): The mass spectrum of 5,5,5-trifluoronorvaline would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and fragmentation of the carbon chain.

Synthesis of 5,5,5-Trifluoronorvaline

The synthesis of fluorinated amino acids often presents unique challenges. A detailed experimental protocol for the preparation of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported. The following is a summary of a potential synthetic approach.

Experimental Protocol: Synthesis of (S)-2-Amino-5,5,5-trifluoropentanoic Acid

A practical, gram-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid can be achieved through the dynamic kinetic resolution of the corresponding racemic amino acid. This method allows for the efficient production of the enantiomerically pure compound. The general workflow for such a synthesis is outlined below.

A detailed, step-by-step protocol would involve specific reagents, reaction conditions, and purification methods as described in the primary literature.

Biological Activity and Mechanism of Action

The introduction of a trifluoromethyl group can significantly impact the biological activity of an amino acid. Fluorinated amino acids are known to act as enzyme inhibitors, metabolic probes, and can be incorporated into peptides to enhance their stability and efficacy.

While specific studies detailing the biological activity and mechanism of action of 5,5,5-trifluoronorvaline are limited in the public domain, it is hypothesized to act as an antimetabolite, potentially interfering with amino acid metabolism or protein synthesis. Its structural similarity to norvaline suggests it could be a competitive inhibitor of enzymes that utilize norvaline or other branched-chain amino acids as substrates.

Potential Signaling Pathway Involvement:

Given that many amino acid analogs exhibit anticancer properties by disrupting cellular metabolism, a hypothetical mechanism of action for 5,5,5-trifluoronorvaline could involve interference with pathways crucial for cancer cell survival and proliferation, such as the mTOR signaling pathway, which is a key regulator of cell growth and metabolism.

Experimental Protocol: Enzyme Inhibition Assay

To investigate the potential inhibitory effects of 5,5,5-trifluoronorvaline on a target enzyme, a standard enzyme inhibition assay can be performed.

-

Reagents and Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

5,5,5-Trifluoronorvaline (test inhibitor)

-

Known inhibitor (positive control)

-

Assay buffer

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of 5,5,5-trifluoronorvaline in the assay buffer.

-

In the wells of a 96-well plate, add the assay buffer, the target enzyme, and the different concentrations of 5,5,5-trifluoronorvaline or the positive control. Include a control group with no inhibitor.

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular time intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

5,5,5-Trifluoronorvaline represents a promising yet understudied fluorinated amino acid. Its synthesis has been described, but a comprehensive characterization of its physical, chemical, and biological properties is still needed. Further research into its mechanism of action and potential therapeutic applications, particularly in the context of cancer and metabolic disorders, is warranted. The methodologies and conceptual frameworks presented in this guide provide a foundation for future investigations into this intriguing molecule.

References

In-Depth Technical Guide to 5,5,5-Trifluoronorvaline: Physicochemical Characteristics, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoronorvaline, a fluorinated analog of the proteinogenic amino acid norvaline, is a compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group (-CF3) at the terminal position of the norvaline side chain imparts unique physicochemical properties that can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its known biological implications.

Physicochemical Characteristics

The introduction of the highly electronegative fluorine atoms in the trifluoromethyl group dramatically alters the electronic and steric properties of the norvaline scaffold. While comprehensive experimental data for 5,5,5-trifluoronorvaline is not extensively published, the following table summarizes the available and predicted physicochemical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₈F₃NO₂ | --- |

| Molecular Weight | 171.12 g/mol | --- |

| CAS Number | 2365-80-2 | --- |

| Decomposition Temperature | 218°C (for the hydrochloride salt) | Vulcanchem |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | Computed |

| logP (Octanol-Water Partition Coefficient) | 0.7408 | Computed |

| Hydrogen Bond Donors | 2 | Computed |

| Hydrogen Bond Acceptors | 2 | Computed |

| Rotatable Bonds | 3 | Computed |

Note: Some values are computationally predicted and should be confirmed by experimental data.

Experimental Protocols

A practical, gram-scale synthesis of enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid has been developed, providing a reliable method for obtaining this key building block for further research and development.[1]

Synthesis of (S)-2-amino-5,5,5-trifluoropentanoic Acid

The synthesis is a multi-step process involving the alkylation of a glycine-derived nickel (II) complex followed by dynamic kinetic resolution to achieve high enantiomeric excess.

Step 1: Preparation of the Racemic Amino Acid

The initial step involves the alkylation of a glycine Ni(II) complex with 1,1,1-trifluoro-3-iodopropane to yield the racemic 2-amino-5,5,5-trifluoropentanoic acid.

Step 2: Dynamic Kinetic Resolution (DKR)

The resolution of the racemic mixture is achieved through dynamic kinetic resolution using a chiral ligand. This process selectively yields the (S)-enantiomer with high purity.

-

Reagents and Conditions:

-

Racemic 2-amino-5,5,5-trifluoropentanoic acid

-

Chiral ligand (e.g., (S)-BINAP derivative)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 60°C

-

Reaction Time: 48 hours

-

Step 3: Acid Hydrolysis

The final step involves the cleavage of the Ni(II) complex through acid hydrolysis to liberate the free (S)-2-amino-5,5,5-trifluoropentanoic acid.

This method has been demonstrated to be scalable, allowing for the production of up to 20 grams of the target compound without the need for chromatographic purification.[1]

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity and mechanism of action of 5,5,5-trifluoronorvaline are limited, the introduction of a trifluoromethyl group into amino acids is a well-established strategy in medicinal chemistry to enhance therapeutic potential.

General Effects of Trifluoromethylation on Amino Acids:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by common enzymatic pathways. This can lead to an extended biological half-life of molecules incorporating this moiety.

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier, potentially improving bioavailability.

-

Enzyme Inhibition: Trifluoromethylated compounds are often designed as potent enzyme inhibitors. For example, a trifluoromethyl ketone can act as a transition-state analog inhibitor for serine proteases.

The structural similarity of 5,5,5-trifluoronorvaline to norvaline, a known arginase inhibitor, suggests that it may also interact with enzymes involved in amino acid metabolism. However, dedicated studies are required to elucidate its specific biological targets and signaling pathways.

Experimental and Logical Workflows

The synthesis and characterization of 5,5,5-trifluoronorvaline follow a logical progression from starting materials to the final, purified product.

Conclusion

5,5,5-Trifluoronorvaline represents a valuable building block for the development of novel pharmaceuticals and biochemical probes. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer the potential for enhanced metabolic stability and biological activity. The availability of a robust and scalable synthetic protocol will undoubtedly facilitate further research into its specific biological functions and therapeutic applications. Future investigations should focus on elucidating its mechanism of action, identifying its cellular targets, and exploring its efficacy in relevant disease models.

References

An In-depth Technical Guide on the Discovery and First Synthesis of 5,5,5-Trifluoronorvaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5,5-Trifluoronorvaline is a synthetic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group at the ω-position of the norvaline side chain imparts unique physicochemical properties, including increased metabolic stability and altered lipophilicity, making it a valuable building block for novel therapeutics. This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 5,5,5-trifluoronorvaline, presenting detailed experimental protocols, tabulated data, and visualizations of the synthetic pathways.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into organic molecules has become a powerful strategy in drug design. The unique properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. In the context of amino acids and peptides, fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, modulate pKa values, and influence conformational preferences, potentially leading to increased efficacy and bioavailability. 5,5,5-Trifluoronorvaline serves as a prime example of a fluorinated amino acid with potential applications in the development of novel peptides and small molecule drugs.

Discovery and First Synthesis

The initial synthesis of 5,5,5-trifluoronorvaline was achieved through a cobalt-catalyzed amidocarbonylation of 3,3,3-trifluoropropionaldehyde (3-TFMPA). This method provides a direct route to the N-acetylated form of the amino acid, which can then be resolved and deprotected to yield the enantiomerically pure final product.

An alternative and historically significant approach to the synthesis of amino acids involves the use of hydantoin precursors. While a specific publication detailing the direct hydrolysis of DL-5-(3',3',3'-trifluoropropyl)hydantoin to 5,5,5-trifluoronorvaline from the era of its likely first synthesis has not been definitively identified in the reviewed literature, the general methodology is well-established. The mention of DL-5-(3',3',3'-trifluoropropyl)hydantoin in a 1969 publication suggests that this precursor was available and likely utilized for the synthesis of the target amino acid around that time.

Seminal Synthesis via Amidocarbonylation

The first reported synthesis of 5,5,5-trifluoronorvaline was accomplished by Iwao Ojima and his collaborators. The key step in their approach is the cobalt-catalyzed amidocarbonylation of 3,3,3-trifluoropropionaldehyde.

Experimental Workflow: Amidocarbonylation Route

Detailed Experimental Protocol: Synthesis of N-Acetyl-5,5,5-trifluoronorvaline (Ac-TFNV)

The amidocarbonylation of 3,3,3-trifluoropropionaldehyde (3-TFMPA) with acetamide is carried out in the presence of a cobalt catalyst, dicobalt octacarbonyl (Co₂(CO)₈), under a carbon monoxide and hydrogen atmosphere.

-

Reaction Setup: A high-pressure autoclave is charged with 3,3,3-trifluoropropionaldehyde, acetamide, and a catalytic amount of Co₂(CO)₈ in a suitable solvent.

-

Reaction Conditions: The reactor is pressurized with a 1:1 mixture of carbon monoxide and hydrogen to 100 atm and heated to 120 °C.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure, and the resulting crude N-acetyl-5,5,5-trifluoronorvaline is purified by recrystallization or chromatography.

Detailed Experimental Protocol: Kinetic Optical Resolution and Hydrolysis

The racemic N-acetyl-5,5,5-trifluoronorvaline is resolved using porcine kidney acylase I.

-

Enzymatic Resolution: A solution of racemic Ac-TFNV is prepared in a buffered aqueous solution (pH 7.0). Porcine kidney acylase I is added, and the mixture is incubated at 25 °C. The enzyme selectively hydrolyzes the N-acetyl group of the (S)-enantiomer.

-

Separation: The resulting mixture of (S)-5,5,5-trifluoronorvaline ((S)-TFNV) and (R)-N-acetyl-5,5,5-trifluoronorvaline ((R)-Ac-TFNV) is separated based on their different chemical properties (e.g., solubility, charge).

-

Hydrolysis of (R)-Ac-TFNV: The isolated (R)-Ac-TFNV is hydrolyzed by heating with 3 M hydrochloric acid to yield (R)-5,5,5-trifluoronorvaline ((R)-TFNV).

Plausible Early Synthesis via Hydantoin Intermediate

The synthesis of amino acids from hydantoin precursors is a classic and robust method. This route involves the formation of a 5-substituted hydantoin, followed by hydrolysis to the corresponding amino acid.

Logical Workflow: Hydantoin Synthesis Route

Detailed Experimental Protocol: Synthesis of DL-5-(3',3',3'-Trifluoropropyl)hydantoin

This synthesis would likely follow the Bucherer-Bergs reaction.

-

Reaction Setup: A mixture of 3,3,3-trifluoropropionaldehyde, potassium cyanide, and ammonium carbonate is prepared in a suitable solvent, typically aqueous ethanol.

-

Reaction Conditions: The mixture is heated in a sealed vessel to allow for the formation of the hydantoin ring.

-

Work-up and Isolation: Upon cooling, the DL-5-(3',3',3'-trifluoropropyl)hydantoin often precipitates and can be isolated by filtration and purified by recrystallization.

Detailed Experimental Protocol: Hydrolysis of DL-5-(3',3',3'-Trifluoropropyl)hydantoin

The hydantoin is hydrolyzed to the amino acid under basic or acidic conditions.

-

Reaction Setup: The hydantoin is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).

-

Reaction Conditions: The solution is heated to reflux for a sufficient period to ensure complete hydrolysis of the hydantoin ring.

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized. The resulting 5,5,5-trifluoronorvaline can be isolated by crystallization or ion-exchange chromatography.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| Asymmetric Alkylation | Glycine Schiff base Ni(II) complex | (S)-2-(N-(2-Benzoylphenyl)amino)-5,5,5-trifluoropentanoic acid Ni(II) complex | 4,4,4-Trifluoro-1-iodobutane, Phase-transfer catalyst, Base | ~85 | >98 |

| Deprotection and Isolation | (S)-2-(N-(2-Benzoylphenyl)amino)-5,5,5-trifluoropentanoic acid Ni(II) complex | (S)-5,5,5-Trifluoronorvaline | Acid hydrolysis, Ion-exchange chromatography | ~95 | >98 |

Conclusion

The discovery and synthesis of 5,5,5-trifluoronorvaline represent an important advancement in the field of medicinal chemistry. The initial synthetic routes, likely involving hydantoin intermediates and later refined through methods like amidocarbonylation, have paved the way for the production of this valuable fluorinated amino acid. Modern, enantioselective syntheses now allow for the efficient and scalable production of 5,5,5-trifluoronorvaline, enabling its broader application in the design and development of novel therapeutic agents with enhanced properties. This technical guide provides a foundational understanding of the core synthetic methodologies for researchers and scientists working in this exciting area.

Biochemical Characterization of 5,5,5-Trifluoronorvaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5,5-Trifluoronorvaline is a synthetic, fluorinated non-proteinogenic amino acid. As a structural analog of norvaline and, by extension, the proteinogenic amino acids leucine and isoleucine, it holds significant interest for researchers in chemical biology, protein engineering, and drug discovery. The introduction of the trifluoromethyl group, a bioisostere for a methyl or ethyl group, can profoundly alter the physicochemical properties of the amino acid, including its hydrophobicity, pKa, and metabolic stability. These alterations can, in turn, influence the structure, function, and in vivo fate of peptides and proteins into which it is incorporated.

This technical guide provides a comprehensive overview of the biochemical characterization of 5,5,5-trifluoronorvaline, drawing from available literature on the compound and its close structural analogs. It covers key aspects of its synthesis, potential enzymatic interactions, metabolic fate, and physiological effects, and provides detailed experimental protocols for its study.

Physicochemical Properties

A summary of the key physicochemical properties of 5,5,5-trifluoronorvaline is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-Amino-5,5,5-trifluoropentanoic acid | [1][2] |

| CAS Number | 23809-57-6 | [1][3] |

| Molecular Formula | C₅H₈F₃NO₂ | [2] |

| Molecular Weight | 171.12 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage Temperature | 4°C | [3] |

Synthesis and Resolution

The synthesis of enantiomerically pure 5,5,5-trifluoronorvaline is a critical step for its use in biological studies. A practical, large-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported via dynamic kinetic resolution of the corresponding racemic mixture.[1]

Experimental Protocol: Dynamic Kinetic Resolution of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride[1]

This protocol describes the key steps for obtaining the enantiomerically pure (S)-isomer.

Materials:

-

Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride

-

Anhydrous nickel(II) chloride

-

Degassed methanol

-

Potassium carbonate

-

A suitable chiral ligand (e.g., a Schiff base derived from (S)-2-N-(N'-benzylprolyl)amino-benzophenone)

-

Sodium borohydride

-

Distilled water

Procedure:

-

A mixture of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride and anhydrous nickel(II) chloride is prepared in degassed methanol.

-

Potassium carbonate is added to the mixture.

-

The chiral ligand is introduced to form a diastereomeric nickel(II) complex.

-

The reaction mixture is cooled, and a solution of sodium borohydride in distilled water is added.

-

The resulting precipitate, a diastereomeric mixture of the Ni(II) complex, is filtered and washed.

-

The desired (S,S)-diastereomer is isolated.

-

The complex is then decomposed, typically with acid, to release the enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid.

Synthesis of (S)-5,5,5-Trifluoronorvaline via Dynamic Kinetic Resolution.

Enzymatic Interactions

As an analog of leucine and isoleucine, 5,5,5-trifluoronorvaline is a potential substrate or inhibitor of aminoacyl-tRNA synthetases (aaRSs), particularly leucyl-tRNA synthetase (LeuRS) and isoleucyl-tRNA synthetase (IleRS). These enzymes are responsible for charging their cognate tRNAs with the correct amino acid, a critical step in protein synthesis.

It is plausible that 5,5,5-trifluoronorvaline could act as a competitive inhibitor of LeuRS or IleRS, competing with the natural amino acid substrates for binding to the active site. The trifluoromethyl group could also influence the editing mechanisms that these enzymes employ to prevent misincorporation of incorrect amino acids.

Experimental Protocol: Aminoacyl-tRNA Synthetase Inhibition Assay

This protocol outlines a general method to determine the inhibitory potential of 5,5,5-trifluoronorvaline against an aminoacyl-tRNA synthetase.

Objective: To determine the IC50 and/or Ki of 5,5,5-trifluoronorvaline for a specific aaRS.

Materials:

-

Purified LeuRS or IleRS enzyme

-

Cognate tRNA (tRNALeu or tRNAIle)

-

Radiolabeled cognate amino acid (e.g., [³H]-Leucine or [³H]-Isoleucine)

-

5,5,5-Trifluoronorvaline

-

ATP and MgCl₂

-

Reaction buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, ATP, MgCl₂, radiolabeled amino acid, and varying concentrations of 5,5,5-trifluoronorvaline.

-

Enzyme Addition: Initiate the reaction by adding the purified aaRS enzyme.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

-

Quenching and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the tRNA and any aminoacylated tRNA.

-

Filtration: Filter the precipitated material through glass fiber filters and wash with cold TCA to remove unincorporated radiolabeled amino acid.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the radioactivity (representing the amount of charged tRNA) against the concentration of 5,5,5-trifluoronorvaline to determine the IC50 value. Further kinetic experiments varying the substrate concentration can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Workflow for an Aminoacyl-tRNA Synthetase Inhibition Assay.

Metabolic Fate and Physiological Effects

The metabolic fate of 5,5,5-trifluoronorvaline in vivo has not been specifically elucidated in the available literature. However, general principles of fluorinated compound metabolism suggest that the carbon-fluorine bond is highly stable and resistant to cleavage by metabolic enzymes such as cytochrome P450s. This often leads to increased metabolic stability and a longer biological half-life compared to non-fluorinated counterparts.

The potential metabolic pathways could involve:

-

Incorporation into proteins: If recognized by aaRSs, 5,5,5-trifluoronorvaline could be incorporated into newly synthesized proteins, potentially altering their structure and function.

-

Transamination and further metabolism: The amino group could be removed by transaminases, leading to the corresponding α-keto acid, which could then enter other metabolic pathways.

-

Excretion: The compound may be excreted unchanged or as metabolites in the urine.

The physiological effects and toxicity of 5,5,5-trifluoronorvaline are also not well-documented. General toxicity concerns for fluorinated compounds include the potential for defluorination to release fluoride ions, which can be toxic at high concentrations. Some fluorinated organic compounds can be metabolized to toxic intermediates. Given the lack of specific data, any in vivo use of 5,5,5-trifluoronorvaline would require careful toxicological evaluation.

Applications in Research

The unique properties of 5,5,5-trifluoronorvaline make it a valuable tool for various research applications.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine-19 nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it an excellent probe for NMR studies.[5] Incorporating 5,5,5-trifluoronorvaline into a protein allows for the use of ¹⁹F NMR to study protein structure, dynamics, and interactions without the background signal inherent in ¹H NMR.[5][6][7]

Experimental Protocol: Protein Labeling with 5,5,5-Trifluoronorvaline for NMR Studies[5]

Objective: To produce a protein with incorporated 5,5,5-trifluoronorvaline for ¹⁹F NMR analysis.

Materials:

-

E. coli expression strain (e.g., an auxotroph for leucine or isoleucine)

-

Expression vector for the protein of interest

-

Minimal media

-

5,5,5-Trifluoronorvaline

-

IPTG for induction

-

Standard protein purification reagents

Procedure:

-

Culture Growth: Grow the E. coli strain harboring the expression plasmid in minimal media.

-

Amino Acid Depletion: Deplete the natural amino acid (leucine or isoleucine) from the growth medium.

-

Supplementation: Supplement the medium with 5,5,5-trifluoronorvaline.

-

Induction: Induce protein expression with IPTG.

-

Harvest and Purification: Harvest the cells and purify the labeled protein using standard chromatography techniques.

-

NMR Analysis: Analyze the purified protein by ¹⁹F NMR spectroscopy.

Mass Spectrometry

The mass shift introduced by the trifluoromethyl group allows for the straightforward detection and quantification of 5,5,5-trifluoronorvaline incorporation into peptides and proteins using mass spectrometry.[8][9]

Experimental Protocol: Mass Spectrometry Analysis of Labeled Peptides[8][9]

Objective: To confirm the incorporation of 5,5,5-trifluoronorvaline into a protein.

Materials:

-

Purified protein (labeled and unlabeled control)

-

Protease (e.g., trypsin)

-

HPLC system

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

-

Proteolytic Digestion: Digest the purified protein with a specific protease to generate peptides.

-

Peptide Separation: Separate the resulting peptides by reverse-phase HPLC.

-

Mass Analysis: Analyze the peptide fragments by mass spectrometry.

-

Data Comparison: Compare the mass spectra of the labeled and unlabeled peptides to identify mass shifts corresponding to the incorporation of 5,5,5-trifluoronorvaline.

Conclusion

5,5,5-Trifluoronorvaline is a fluorinated amino acid with significant potential as a tool in biochemical and pharmaceutical research. Its synthesis and resolution can be achieved through established methods, and it is amenable to incorporation into proteins for structural and functional studies using ¹⁹F NMR and mass spectrometry. While specific data on its enzymatic interactions, metabolic fate, and physiological effects are currently limited, the general principles governing fluorinated amino acids suggest it likely possesses enhanced metabolic stability. Further research is warranted to fully elucidate the biochemical profile of this intriguing molecule and unlock its full potential in drug discovery and protein engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. usbio.net [usbio.net]

- 4. Mechanism of discrimination of isoleucyl-tRNA synthetase against nonproteinogenic α-aminobutyrate and its fluorinated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 6. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multivalent Fluorinated Nanorings for On-Cell 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide mixture sequencing by tandem Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,5,5-Trifluoronorvaline: A Fluorinated Amino Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5,5,5-trifluoronorvaline. This non-canonical amino acid is a valuable building block in medicinal chemistry and peptide design, offering unique advantages for developing novel therapeutics and research tools.

Core Data Presentation

All quantitative data for 5,5,5-trifluoronorvaline, also known as 2-amino-5,5,5-trifluoropentanoic acid, is summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 171.12 g/mol | --INVALID-LINK-- |

| CAS Number | 2365-80-2 | --INVALID-LINK-- |

| Synonyms | 2-Amino-5,5,5-trifluoropentanoic acid | --INVALID-LINK-- |

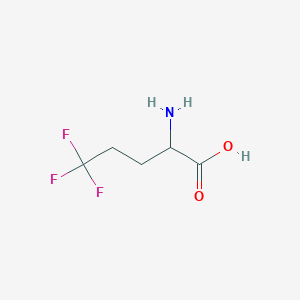

Structural Formula

The structural formula of 5,5,5-trifluoronorvaline is presented below. The presence of a trifluoromethyl group at the terminal position of the norvaline side chain significantly influences the molecule's physicochemical properties.

Experimental Protocols

A practical, large-scale synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid has been reported via dynamic kinetic resolution.[1] The following is a detailed methodology for a key step in its preparation.

Dynamic Kinetic Resolution of Racemic Unprotected 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride [1]

-

Reaction Setup: To a mixture of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (1 equivalent), nickel(II) chloride anhydrous (1 equivalent), and degassed methanol, add potassium carbonate (5 equivalents).

-

Complex Formation: Stir the mixture at a controlled temperature to facilitate the formation of the Ni(II) complex of the Schiff base.

-

Resolution: Gradually cool the reaction mixture to approximately 30 °C and then further to 0 °C.

-

Precipitation: Add a pre-cooled solution of aqueous sodium hydroxide to the reaction mixture at 0 °C.

-

Isolation: After stirring for 30 minutes at 0 °C, filter the precipitate.

-

Washing: Wash the isolated solid with distilled water.

-

Purification: The resulting diastereomeric mixture of the Ni(II) complex is then subjected to further purification steps to isolate the desired (S)-enantiomer.

-

Hydrolysis: The purified complex is hydrolyzed using a strong acid (e.g., 6 N HCl) at an elevated temperature (e.g., 100 °C) to yield the final product, (S)-2-amino-5,5,5-trifluoropentanoic acid.

Role in Drug Design and Peptide Synthesis

5,5,5-Trifluoronorvaline serves as a crucial building block in the development of novel pharmaceuticals and bioactive peptides.[2][3] The incorporation of this fluorinated amino acid can significantly enhance the metabolic stability and bioactivity of the parent molecule.[2][3] The workflow below illustrates the integration of 5,5,5-trifluoronorvaline into the drug discovery pipeline.

The introduction of the trifluoromethyl group can lead to several advantageous properties in drug candidates and peptides:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the half-life of a drug in the body.[3]

-

Increased Bioavailability: The lipophilicity introduced by the fluorine atoms can improve a molecule's ability to cross biological membranes.[3]

-

Modulation of Bioactivity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with its biological target.

Due to these favorable characteristics, 5,5,5-trifluoronorvaline is a valuable tool for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of peptides and small molecule drugs.[2][3] Its use in the synthesis of novel compounds is a promising strategy in the ongoing search for more effective and durable therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 5,5,5-Trifluoronorvaline

Executive Summary

5,5,5-Trifluoronorvaline is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a terminal trifluoromethyl group into the norvaline side chain imparts unique properties, most notably an enhancement of metabolic stability in peptides and proteins. However, specific quantitative data regarding its fundamental physicochemical properties, such as aqueous solubility and stability under various stress conditions, are not extensively documented in publicly available literature.

This technical guide provides a comprehensive overview of the expected solubility and stability characteristics of 5,5,5-trifluoronorvaline based on established chemical principles and data from analogous fluorinated amino acids. Furthermore, it supplies detailed, general-purpose experimental protocols for researchers to quantitatively determine these properties in their own laboratories. This document aims to serve as a foundational resource for scientists working with this and other novel fluorinated amino acids.

Physicochemical Profile of 5,5,5-Trifluoronorvaline

Impact of Trifluorination on Molecular Properties

The introduction of fluorine, particularly a trifluoromethyl (-CF₃) group, dramatically alters the properties of an amino acid. The high electronegativity of fluorine atoms creates a strong inductive effect, pulling electron density away from the rest of the molecule. The carbon-fluorine bond is exceptionally strong, contributing to high thermal and chemical stability.

-

Lipophilicity: The -CF₃ group is significantly more lipophilic (hydrophobic) than a methyl (-CH₃) group. This can influence protein folding, interactions with biological targets, and membrane permeability.

-

Metabolic Stability: The strength of the C-F bond and the steric hindrance provided by the fluorine atoms make the trifluoromethyl group and adjacent carbons highly resistant to enzymatic attack, particularly oxidation by cytochrome P450 enzymes.[1] This is a primary driver for using fluorinated amino acids in peptide-based drug design to increase in vivo half-life.[2]

-

Conformational Effects: The bulky and lipophilic nature of the fluorinated side chain can influence the secondary structure of peptides, potentially stabilizing helical conformations.[3]

Solubility Profile

Specific quantitative solubility data for 5,5,5-trifluoronorvaline is not available in the literature. However, a qualitative assessment can be made based on its structure.

-

Aqueous Solubility: As a zwitterionic amino acid, 5,5,5-trifluoronorvaline is expected to possess some degree of aqueous solubility. However, the highly hydrophobic trifluoromethylated side chain will likely reduce its water solubility compared to its non-fluorinated counterpart, norvaline. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic solutions.

-

Organic Solvent Solubility: Due to its increased lipophilicity, 5,5,5-trifluoronorvaline is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Table 1: Solubility Data for Analogous and Parent Amino Acids

| Compound | Solvent | Temperature (°C) | Solubility |

| L-Alanine | Water | 20 | 89.1 g/L |

| Trileucine | Water (pH ~7) | Not Specified | ~6.8 mg/mL[4] |

| 5,5,5-Trifluoronorvaline | Aqueous Buffer | Not Specified | Data Not Reported |

| 5,5,5-Trifluoronorvaline | DMSO | Not Specified | Data Not Reported |

Stability Profile

The stability of 5,5,5-trifluoronorvaline is predicted to be high, particularly concerning metabolic degradation.

-

Chemical Stability: The core amino acid structure (amino and carboxylic acid groups) will undergo reactions typical of these functional groups. However, the trifluoromethyl group itself is exceptionally stable and resistant to chemical degradation under typical physiological conditions. Forced degradation studies under harsh acidic, basic, or oxidative conditions are required to identify potential degradation pathways.

-

Metabolic & Thermal Stability: The incorporation of fluorinated amino acids like 5,5,5,5′,5′,5′-hexafluoroleucine and 5,5,5-trifluoroleucine into peptides has been shown to confer remarkable resistance to enzymatic degradation and increase thermal stability.[2][3] For example, coiled-coil homodimers of peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine exhibited a thermal melting temperature (Tm) of 65°C, which was 11°C higher than the leucine-containing equivalent.[3] An equimolar mixture of the two fluorinated peptides showed a further increased Tm of 68°C.[3]

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the kinetic solubility and chemical stability of 5,5,5-trifluoronorvaline.

Protocol: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)

This protocol is designed for a rapid assessment of solubility in an aqueous buffer, which is common in early drug discovery.[5][6][7]

Objective: To determine the kinetic solubility of 5,5,5-trifluoronorvaline in phosphate-buffered saline (PBS).

Materials:

-

5,5,5-Trifluoronorvaline

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

1.5 mL microcentrifuge tubes or 96-well filter plates (0.45 µm)

-

Thermomixer or incubator shaker

-

Centrifuge (for tubes) or vacuum manifold (for plates)

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5,5,5-trifluoronorvaline in 100% DMSO.

-

Sample Preparation:

-

Add 294 µL of PBS (pH 7.4) to each microcentrifuge tube or well.

-

Add 6 µL of the 10 mM DMSO stock solution to the PBS. This creates a final nominal concentration of 200 µM with 2% DMSO.[8]

-

Prepare each sample in triplicate.

-

-

Incubation: Seal the tubes/plate and incubate at 25°C for 2 hours with continuous shaking (e.g., 850 rpm in a thermomixer).[5]

-

Separation of Undissolved Compound:

-

Centrifugation Method: Centrifuge the tubes at 14,000 rpm for 20 minutes to pellet any precipitate.

-

Filtration Method: Place the 96-well filter plate on a vacuum manifold and apply a vacuum to collect the filtrate in a clean collection plate.

-

-

Quantification:

-

Carefully transfer an aliquot of the supernatant/filtrate to an analysis vial or plate.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared in a PBS/DMSO (98:2) mixture.

-

-

Data Reporting: The average concentration from the triplicates is reported as the kinetic solubility in µg/mL or µM.

Protocol: Forced Degradation for Stability Assessment

This protocol outlines a standard approach to assess the chemical stability of 5,5,5-trifluoronorvaline under various stress conditions, as recommended by ICH guidelines.[1][9][10][11]

Objective: To identify potential degradation products and pathways for 5,5,5-trifluoronorvaline and to develop a stability-indicating HPLC method.

Materials:

-

5,5,5-Trifluoronorvaline

-

HPLC-grade methanol and water

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% solution

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 5,5,5-trifluoronorvaline at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions (run in parallel): For each condition, prepare a stressed sample and a control sample (stock solution stored at 4°C protected from light). Aim for 5-20% degradation.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[1] Withdraw aliquots at timed intervals, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[1] Withdraw aliquots, cool, and neutralize with 0.1 M HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and stored under the same conditions.

-

-

HPLC Analysis:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from any new peaks (degradants). A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

-

Analyze all stressed samples, controls, and a blank (solvent).

-

Use a PDA detector to check for peak purity and an MS detector to obtain mass information on potential degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent peak in each condition.

-

Ensure mass balance is achieved (sum of parent peak and degradant peaks should approach 100%).[10]

-

A method is considered "stability-indicating" if it can resolve all degradation products from the parent peak.

-

Conclusion and Future Directions

While specific experimental data for 5,5,5-trifluoronorvaline remains elusive in current literature, a strong theoretical and empirical basis exists to predict its physicochemical properties. It is expected to exhibit moderate to low aqueous solubility and high metabolic and chemical stability, making it an attractive building block for developing robust peptide therapeutics.

The experimental protocols provided in this guide offer a clear and standardized pathway for researchers to generate the precise quantitative data needed for their specific applications. The generation and publication of such data would be a valuable contribution to the scientific community, aiding in the development of predictive models for other novel fluorinated compounds and accelerating the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 5,5,5-Trifluoronorvaline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 5,5,5-trifluoronorvaline is limited in publicly available literature. This guide extrapolates its potential biological activities based on the well-documented behaviors of structurally similar fluorinated amino acids, such as 5,5,5-trifluoroleucine, and other trifluoromethyl-containing compounds. All proposed activities and protocols require direct experimental validation.

Introduction

5,5,5-Trifluoronorvaline (TFNV) is a synthetic, non-proteogenic amino acid, an analog of the straight-chain amino acid L-norvaline. The introduction of a terminal trifluoromethyl (CF3) group in place of a methyl group is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. The CF3 group is highly electronegative, lipophilic, and metabolically stable, which can significantly alter a molecule's binding affinity, membrane permeability, and resistance to metabolic degradation.

Given the known activities of other fluorinated amino acids, TFNV holds potential in several key research areas:

-

Enzyme Inhibition: As a structural mimic of natural amino acids, it may act as a competitive inhibitor for various enzymes.

-

Protein Engineering: It can be biosynthetically incorporated into proteins to create novel biomaterials or to probe protein structure and function using ¹⁹F-NMR.

-

Therapeutic Development: The trifluoromethyl moiety is a key pharmacophore in many approved drugs, suggesting potential anticancer, antimicrobial, or other therapeutic activities for TFNV-containing compounds.

This document provides a technical overview of these potential activities, supported by data from analogous compounds, detailed experimental protocols for validation, and visualizations of key pathways and workflows.

Potential Synthesis Pathway

The synthesis of 5,5,5-trifluoronorvaline can be approached through established methods for asymmetric synthesis of fluorinated amino acids. A plausible route could involve the alkylation of a chiral glycine enolate equivalent with a suitable 4,4,4-trifluorobutyl halide.

Caption: Generalized synthetic workflow for 5,5,5-trifluoronorvaline.

Potential Biological Activity I: Enzyme Inhibition

As an amino acid analog, TFNV is a prime candidate for a competitive enzyme inhibitor, targeting enzymes that recognize L-norvaline or other structurally similar amino acids like leucine and isoleucine. A primary target would be the corresponding aminoacyl-tRNA synthetases.

Caption: Competitive inhibition of an enzyme by 5,5,5-trifluoronorvaline.

Quantitative Data (Analogous Compounds)

The inhibitory potential of fluorinated amino acids against their corresponding aminoacyl-tRNA synthetases has been documented.

| Compound | Target Enzyme | Organism | Inhibition Constant (Ki) | Reference |

| 4,4,4-Trifluorovaline | Valyl-tRNA Synthetase | E. coli | 2.5 µM | Fersht & Dingwall (1979) |

| 5,5,5-Trifluoroleucine | Leucyl-tRNA Synthetase | E. coli | 13 µM | Fenneteau et al. (2010) |

| 5,5,5-Trifluoroisoleucine | Isoleucyl-tRNA Synthetase | E. coli | 7.5 µM | Tang et al. (2001) |

Experimental Protocol: Aminoacyl-tRNA Synthetase Inhibition Assay

This protocol determines the inhibition constant (Ki) of TFNV for a target synthetase using a pyrophosphate exchange assay.

-

Enzyme Preparation: Express and purify the target aminoacyl-tRNA synthetase (e.g., Leucyl-tRNA Synthetase) from E. coli. Determine protein concentration via Bradford or BCA assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM HEPES buffer (pH 7.5)

-

10 mM MgCl₂

-

2 mM ATP

-

2 mM DTT

-

0.1 mg/mL BSA

-

10 µM cognate amino acid (e.g., L-leucine)

-

Variable concentrations of 5,5,5-trifluoronorvaline (e.g., 0-100 µM).

-

1 mM [³²P]Pyrophosphate ([³²P]PPi).

-

-

Assay Initiation: Initiate the reaction by adding a known concentration of the purified enzyme (e.g., 50 nM). Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 2, 5, 10, 15 minutes), remove aliquots of the reaction mixture and quench by adding them to a solution of 1% activated charcoal in 0.1 M PPi and 3.5% perchloric acid. This mixture binds the ATP, while the free [³²P]PPi remains in solution.

-

Quantification:

-

Pellet the charcoal by centrifugation.

-

Measure the radioactivity of the supernatant, which contains the [³²P]ATP formed from the exchange reaction, using a scintillation counter.

-

-

Data Analysis:

-

Plot the rate of ATP formation against the concentration of TFNV.

-

Determine the IC₅₀ value from the dose-response curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the natural substrate.

-

Potential Biological Activity II: Protein Engineering

Like other fluorinated analogs, TFNV can potentially be incorporated into proteins in vivo using auxotrophic bacterial strains. This allows for the production of proteins with unique properties. The ¹⁹F nucleus also serves as a sensitive NMR probe to study protein conformation and dynamics.

Caption: Workflow for biosynthetic incorporation of TFNV into proteins.

Quantitative Data (Analogous Compounds)

Studies have quantified the incorporation efficiency and the resulting change in protein stability.

| Analog | Protein | Host Strain | Incorporation Efficiency | ΔTm (°C) | Reference |

| 5,5,5-Trifluoroleucine | Maltose Binding Protein | E. coli (Leu auxotroph) | >95% | +5.4 | Tang et al. (2001) |

| Hexafluoroleucine | GCN4 Leucine Zipper | Peptide Synthesis | 100% (synthetic) | +17 | Bilgicer et al. (2001) |

| 4,4,4-Trifluorovaline | Dihydrofolate Reductase | E. coli (Val auxotroph) | ~85% | +2.1 | B-Rao et al. (1994) |

Experimental Protocol: Recombinant Expression with TFNV

-

Strain and Vector: Use an E. coli auxotrophic strain for an amino acid structurally similar to norvaline (e.g., a leucine auxotroph). Transform this strain with a high-expression vector (e.g., pET series) containing the gene of interest with a purification tag (e.g., His-tag).

-

Growth Phase 1 (Biomass Accumulation):

-

Inoculate a starter culture in rich medium (e.g., LB).

-

Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with all necessary nutrients and the natural amino acid (e.g., 50 mg/L L-leucine).

-

Grow cells at 37°C with shaking until OD₆₀₀ reaches ~0.8.

-

-

Growth Phase 2 (Incorporation):

-

Harvest the cells by centrifugation (5000 x g, 10 min).

-

Wash the cell pellet twice with sterile M9 medium lacking the natural amino acid to remove any residual amounts.

-

Resuspend the cells in fresh M9 medium containing 5,5,5-trifluoronorvaline (e.g., 100 mg/L) and all other necessary nutrients.

-

-

Induction and Expression:

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).

-

Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25°C) to improve protein folding.

-

-

Purification and Verification:

-

Harvest the cells and lyse them using sonication or a French press.

-

Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify incorporation and its efficiency using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the molecular weight of the modified protein to the wild-type.

-

Potential Biological Activity III: Anticancer Effects

Many fluorinated compounds, most notably 5-Fluorouracil (5-FU), are potent anticancer agents.[1][2][3][4][5] The trifluoromethyl group is a common feature in modern kinase inhibitors.[6][7][8] TFNV could exert anticancer effects by being misincorporated into the proteins of rapidly dividing cancer cells, leading to proteotoxic stress and apoptosis, or by inhibiting key metabolic enzymes.

Caption: Hypothetical anticancer mechanisms of 5,5,5-trifluoronorvaline.

Quantitative Data (Related Compounds)

IC₅₀ values demonstrate the cytotoxic potential of related fluorinated molecules against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 5-Fluorouracil | HCT116 | Colorectal | 3.8 | Goker et al. (2011) |

| 5-Fluorouracil | MCF-7 | Breast | 5.2 | Joensuu et al. (1994) |

| Gefitinib (contains CF₃ group) | A549 (EGFR mutant) | Lung | 0.015 | Ciardiello et al. (2001) |

| Compound 9u (CF₃-pyrimidine) | A549 | Lung | 0.35[6] | Zhang et al. (2022)[6] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 5,5,5-trifluoronorvaline in sterile PBS or DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1 mM). Replace the medium in the wells with medium containing the different concentrations of TFNV. Include untreated wells (vehicle control) and wells with a known cytotoxic agent (positive control, e.g., 5-FU).

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus log[TFNV] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Other Potential Activities & Toxicology

-

Antimicrobial Effects: The inhibition of essential bacterial enzymes could impart antimicrobial properties.[9][10][11] This can be tested using standard Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.

-

Neurological Effects: A critical consideration for any fluorinated therapeutic is the potential for neurotoxicity, as has been well-documented for 5-FU.[1][12][13][14][15] This is often caused by the accumulation of toxic metabolites. Any development program for TFNV must include early and thorough toxicological screening.

Experimental Protocol: Acute Toxicity Study in Zebrafish Embryos

-

Mating and Egg Collection: Set up mating pairs of adult zebrafish (Danio rerio) and collect embryos shortly after fertilization.

-

Exposure: At 6 hours post-fertilization (hpf), place healthy embryos into a 24-well plate (10 embryos per well) containing embryo medium.

-

Treatment: Add 5,5,5-trifluoronorvaline to the wells at various concentrations (e.g., 1 µM to 5 mM). Include a vehicle control group.

-

Observation: Incubate the plates at 28.5°C and observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

-

Endpoint Assessment: Record key toxicological endpoints including:

-

Mortality (coagulated embryos).

-

Hatching rate.

-

Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects).

-

Behavioral changes (e.g., lack of touch response).

-

-

Data Analysis: Calculate the LC₅₀ (lethal concentration, 50%) and EC₅₀ (effective concentration for malformations, 50%) to assess the acute toxicity profile of the compound.

Conclusion

5,5,5-Trifluoronorvaline represents a molecule with significant, albeit underexplored, potential. By analogy with related compounds, it is a strong candidate for use as a competitive enzyme inhibitor and a tool for protein engineering via biosynthetic incorporation. Furthermore, the presence of the trifluoromethyl group suggests a potential for therapeutic applications, particularly in oncology. However, this potential is paired with a critical need for rigorous toxicological assessment. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of TFNV, paving the way for its potential application in both basic research and drug development.

References

- 1. Effects of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Neurological complications of 5-fluorouracil chemotherapy: case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic 5-fluorouracil treatment causes a syndrome of delayed myelin destruction in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomedres.us [biomedres.us]

- 15. 5-FU-induced neurotoxicity in cancer patients with profound DPD deficiency syndrome: a report of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scarcity of Trifluorination in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide will first explore the reasons behind the stark absence of trifluorinated compounds in biological systems. Subsequently, it will present a detailed case study on the only known naturally occurring monofluorinated amino acid, 4-fluoro-L-threonine , produced by the bacterium Streptomyces cattleya. This will provide valuable context and a practical overview of the biosynthesis, isolation, and biological activity of a natural organofluorine amino acid, thereby offering insights that are highly relevant to researchers in the field.

The Natural Absence of Trifluorinated Amino Acids

The non-existence of naturally occurring trifluorinated amino acids can be attributed to several key factors spanning the availability of the fluorine source to the intricate enzymatic machinery required for biosynthesis.

-

Bioavailability of Fluoride: While fluorine is the 13th most abundant element in the Earth's crust, it primarily exists as highly stable inorganic fluoride (F⁻) in minerals. The high solvation energy of the fluoride ion in aqueous environments makes it a poor nucleophile, presenting a significant challenge for enzymatic incorporation into organic molecules.

-

Lack of Evolutionary Pressure: The vast majority of biological processes have evolved in the absence of significant concentrations of bioavailable organofluorines. Consequently, there has been little to no evolutionary pressure to develop the complex enzymatic pathways necessary for the biosynthesis of such compounds.

-

The Challenge of Enzymatic Trifluoromethylation: The formation of a carbon-fluorine bond is an energetically demanding process. While nature has evolved a "fluorinase" enzyme capable of catalyzing a single fluorination event, the stepwise enzymatic addition of three fluorine atoms to a single carbon to form a trifluoromethyl (-CF₃) group has not been observed in any natural system. The enzymatic control required for such a process, including the management of highly reactive intermediates, would be exceptionally complex.

In contrast to the abundance of chlorinated and brominated natural products, the portfolio of organofluorine natural products is exceedingly small, underscoring the unique challenges associated with fluorine biochemistry.

Case Study: The Monofluorinated Amino Acid, 4-Fluoro-L-threonine

As a direct counterpoint to the absence of trifluorinated counterparts, 4-fluoro-L-threonine stands as the sole confirmed example of a naturally occurring fluorinated amino acid. Its biosynthesis by Streptomyces cattleya offers a unique window into nature's approach to organofluorine synthesis.

Production and Quantitative Data

4-Fluoro-L-threonine is a secondary metabolite produced by Streptomyces cattleya when the fermentation medium is supplemented with fluoride ions. While precise fermentation yields can vary significantly with strain and culture conditions, it is produced alongside fluoroacetate. Quantitative analysis is often performed using ¹⁹F NMR spectroscopy, which allows for direct detection and quantification of fluorinated metabolites in the culture broth.[1]

| Parameter | Value/Range | Method of Quantification | Reference |

| Producing Organism | Streptomyces cattleya | - | [1] |

| Precursor | Inorganic fluoride (e.g., NaF) | - | [1] |

| Typical Concentration | Data not readily available in public literature | ¹⁹F NMR Spectroscopy | [1] |

Biological Activity

4-Fluoro-L-threonine exhibits antibacterial properties and is considered an antimetabolite.[1] Its mechanism of action is believed to involve its substitution for L-threonine in various metabolic pathways, leading to the disruption of essential cellular processes.

| Target Organisms | Activity | Method | Reference |

| Various Bacteria | Antibacterial | In vitro susceptibility testing | [1] |

Specific Minimum Inhibitory Concentration (MIC) values are not consistently reported in the readily available literature but its broad-spectrum antibacterial activity is noted.

Biosynthesis of 4-Fluoro-L-threonine

The biosynthesis of 4-fluoro-L-threonine in Streptomyces cattleya is a multi-step enzymatic process that begins with the incorporation of a fluoride ion.

-

Fluorination: A key enzyme, fluorinase , catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).

-

Phosphorolysis: 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate by a purine nucleoside phosphorylase.

-

Isomerization and Aldol Condensation: Subsequent enzymatic steps lead to the formation of fluoroacetaldehyde .

-